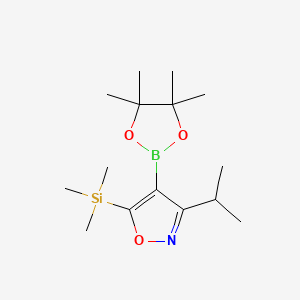

3-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)isoxazole

Description

Properties

IUPAC Name |

trimethyl-[3-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-5-yl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28BNO3Si/c1-10(2)12-11(13(18-17-12)21(7,8)9)16-19-14(3,4)15(5,6)20-16/h10H,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCZBULTRVIJBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2C(C)C)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28BNO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)isoxazole is a derivative of isoxazole known for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C14H22BNO2

- CAS Number : 1352796-58-7

- Molecular Weight : 251.17 g/mol

This structure features a unique combination of isoxazole and boron-containing moieties, which may contribute to its biological properties.

Research indicates that compounds containing isoxazole rings often exhibit diverse biological activities. The mechanisms through which this compound exerts its effects include:

- Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects in various cancer cell lines. The cytotoxicity is likely mediated through apoptosis and cell cycle arrest mechanisms.

- Gene Expression Modulation : Similar compounds have been shown to affect the expression of genes involved in apoptosis (e.g., Bcl-2 and Bax) and cell cycle regulation (e.g., p21^WAF-1) .

Biological Activity Studies

A study evaluating the biological activity of isoxazole derivatives demonstrated varying levels of toxicity against human promyelocytic leukemia cells (HL-60). The half-maximal inhibitory concentration (IC50) values for related compounds ranged from 86 to 755 μM, indicating significant cytotoxic potential .

Table 1: Cytotoxicity Data for Isoxazole Derivatives

| Compound ID | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Isoxazole 3 | 86 | Induces apoptosis; decreases Bcl-2 |

| Isoxazole 6 | 755 | Primarily causes cell cycle arrest |

Case Studies

In a detailed investigation of new isoxazole derivatives, it was found that certain modifications to the isoxazole ring enhanced cytotoxicity against HL-60 cells. The study utilized MTT assays to assess cell viability and RT-PCR for gene expression analysis. Notably:

- Isoxazole 3 showed a marked decrease in Bcl-2 expression while increasing p21^WAF-1 levels.

- Isoxazole 6 , in contrast, did not significantly alter Bax levels but increased p21^WAF-1 expression.

These findings suggest that structural modifications can significantly impact the biological activity of isoxazoles .

Potential Therapeutic Applications

The promising cytotoxic effects of this compound indicate its potential as a therapeutic agent in cancer treatment. Further studies are required to elucidate its full therapeutic profile and safety.

Comparison with Similar Compounds

Molecular Properties :

- Molecular formula: C16H27BNO3Si (estimated based on analogous compounds in –11).

- Key functional groups: Boronate ester (enables cross-coupling), TMS (enhances stability and modulates electronic properties), and isopropyl (steric bulk).

Comparison with Similar Compounds

Structural Analogues with Boronate Esters

a) 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran ()

- Structure : Benzofuran core with a boronate ester.

- Applications : Used in Suzuki couplings for pharmaceuticals or materials science.

- However, the absence of a TMS group reduces steric protection and electronic modulation .

b) 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine ()

- Structure : Pyridine-morpholine hybrid with a boronate ester.

- Applications : Likely used in medicinal chemistry for targeted drug synthesis.

- Key Differences : The pyridine ring introduces basicity, while the morpholine group enhances solubility. The lack of a silicon group reduces hydrophobicity compared to the target compound .

c) 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trimethylsilane-4-hexylthiophene ()

- Structure : Thiophene core with boronate ester and TMS.

- Applications : Organic electronics (e.g., photovoltaic devices).

- Key Differences: Thiophene’s sulfur atom increases electron richness, improving charge transport in materials. The hexyl chain enhances solubility in nonpolar solvents, unlike the isopropyl group in the target compound .

Isoxazole Derivatives

b) Isoxazolyl Benzimidazoles ()

- Structure : Benzimidazole fused with isoxazole.

- Applications : Pharmaceutical research (e.g., antimicrobial agents).

- Key Differences : Lack of boronate and silicon groups shifts focus to hydrogen-bonding interactions rather than cross-coupling reactivity .

Heterocyclic Compounds with Silicon Substituents

a) Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane ()

- Structure : Acetylenic linker between TMS and boronate.

- Applications : Precursor for synthesizing boron-silicon hybrids.

- Key Differences : The alkyne spacer allows for orthogonal reactivity (e.g., click chemistry), unlike the rigid isoxazole core .

Comparative Data Table

Preparation Methods

Cycloaddition-Based Isoxazole Formation

The isoxazole core is synthesized via a [3+2] cycloaddition between a nitrile oxide and an alkyne. For derivatives with boronic ester and TMS groups, the alkyne component often includes these functionalities.

Example Reaction Pathway

Mechanistic Insight :

Silylation and Functional Group Protection

The TMS group is introduced to enhance solubility or protect reactive sites during subsequent reactions.

Key Silylation Protocols

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | (2-(Trimethylsilyl)ethoxy)methyl chloride + Base (e.g., NaH), DMF, 0°C → RT, 16 h | 86% | |

| 2 | Purification via extraction (EtOAc/H₂O) and silica gel chromatography | N/A |

Critical Parameters :

Boronic Ester Formation

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced via esterification of a boronic acid with pinacol.

Boronic Ester Synthesis

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Boronic acid + Pinacol, Pd-catalyzed coupling or direct esterification | 60–92% | |

| 2 | Purification via column chromatography (EtOAc/PE gradients) | N/A |

Optimization Notes :

-

Catalyst systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki-Miyaura reactions.

-

Steric effects : Bulky groups (e.g., isopropyl) may require extended reaction times or higher temperatures.

Comparative Analysis of Reaction Conditions

Below is a comparison of optimized protocols for analogous compounds, highlighting trends applicable to the target molecule:

| Parameter | Protocol A () | Protocol B () |

|---|---|---|

| Base | KHCO₃ | NaH |

| Solvent | DME | DMF |

| Temperature | 50°C | 0°C → RT |

| Yield | 45.5% | 86% |

| Key Step | Cycloaddition | Silylation |

Trend :

-

High-temperature conditions (e.g., 50°C) favor cycloaddition but may reduce yield due to side reactions.

-

Low-temperature silylation (0°C → RT) minimizes decomposition of boronic esters.

Challenges and Mitigation Strategies

Purification and Characterization

Purification Methods

Q & A

Basic Synthesis

Q: How can researchers synthesize 3-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)isoxazole, and what critical steps ensure high yield? A: Synthesis typically involves cycloaddition (e.g., hypervalent iodine-induced nitrile oxide-alkyne cycloaddition) or functionalization of a pre-formed isoxazole core. Critical steps include:

- Boronic ester introduction: Use Suzuki-Miyaura precursors under anhydrous conditions to avoid hydrolysis. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ are common .

- Silylation: React with trimethylsilyl chloride in the presence of mild bases (imidazole) at 0–25°C .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) ensures purity. Monitor via TLC and NMR .

Advanced Synthesis

Q: How can side reactions during trimethylsilyl group installation be minimized when the boronic ester is present? A: Competing hydrolysis or base-sensitive reactions are mitigated by:

- Stepwise protection: Introduce the boronic ester first, followed by silylation under mild conditions (e.g., low-temperature silylation with TMSCl/imidazole in DCM) .

- Inert atmosphere: Use Schlenk techniques to exclude moisture.

- Real-time monitoring: Employ in-situ IR or ¹H NMR to detect intermediates .

Basic Characterization

Q: What spectroscopic features confirm the structure of this compound? A: Key data includes:

- ¹H NMR: Isopropyl (septet, δ ~2.0 ppm; doublets, δ 1.0–1.2 ppm), TMS (singlet, δ ~0.2 ppm), dioxaborolane methyls (singlet, δ ~1.3 ppm) .

- ¹¹B NMR: Peak at ~30 ppm confirms boronic ester .

- IR: B-O (1350 cm⁻¹) and Si-C (1250 cm⁻¹) stretches .

- HRMS: Molecular ion peak matching C₁₇H₂₈BNO₃Si (calc. 341.19 g/mol) .

Advanced Characterization

Q: How can overlapping NMR signals in complex isoxazole derivatives be resolved? A: Use 2D NMR (HSQC, HMBC) to assign protons and carbons. For example:

- HSQC: Correlate C-4 (isoxazole) with adjacent protons.

- HMBC: Identify long-range couplings between the boronic ester and isopropyl groups.

- X-ray crystallography (as in ) provides definitive structural confirmation .

Basic Reactivity

Q: What cross-coupling reactions are feasible with this compound? A: The boronic ester enables Suzuki-Miyaura coupling with aryl halides. Standard conditions:

- Catalyst: Pd(PPh₃)₄ (2–5 mol%)

- Base: K₂CO₃ or Cs₂CO₃ in THF/H₂O (3:1) at 80°C .

- Scope: Compatible with electron-deficient aryl bromides; the TMS group remains intact under these conditions .

Advanced Reactivity

Q: How does the TMS group affect reactivity in polar aprotic solvents? A: The TMS group is generally inert but may undergo protodesilylation under strongly acidic conditions (e.g., H₂SO₄). To prevent this:

- Avoid protic solvents (e.g., MeOH) in reactions involving Lewis acids.

- Use fluoride-free conditions (e.g., exclude KF in coupling reactions) .

Basic Stability

Q: What storage conditions prevent degradation? A: Store under argon at –20°C in anhydrous DCM or THF. The boronic ester hydrolyzes in moisture; silica gel desiccants are recommended .

Advanced Stability

Q: How does pH influence the hydrolysis kinetics of the boronic ester in aqueous media? A: Hydrolysis accelerates under acidic (pH < 4) or basic (pH > 10) conditions. Kinetic studies (monitored via ¹H NMR) show:

- Neutral pH (7): Half-life >48 hours.

- pH 2: Half-life ~6 hours.

- Mitigation: Buffered solutions (pH 6–8) or micellar encapsulation .

Basic Applications

Q: In what synthetic pathways is this compound used as an intermediate? A: It serves in:

- Biaryl synthesis: Suzuki coupling to access drug candidates (e.g., kinase inhibitors) .

- Heterocycle functionalization: Isoxazole rings are pharmacophores in anti-inflammatory agents .

Advanced Applications

Q: How can this compound enable tandem cross-coupling/cyclization for polycyclic systems? A: Example pathway:

Suzuki coupling with 2-bromopyridine to form a biaryl intermediate.

Cu-catalyzed cyclization of the isoxazole with an alkyne to generate fused bicyclic systems .

Silyl group removal (e.g., TBAF) for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.